Ibudilast-d7-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

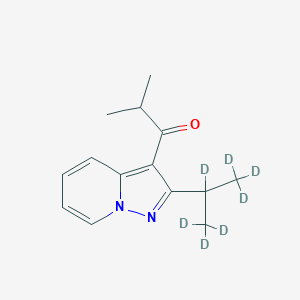

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

237.35 g/mol |

IUPAC Name |

1-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i1D3,2D3,9D |

InChI Key |

ZJVFLBOZORBYFE-SCENNGIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=NN2C=CC=CC2=C1C(=O)C(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ibudilast-d7: A Technical Guide for its Application as an Internal Standard in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Ibudilast-d7 in a research setting. Ibudilast-d7, a deuterated analog of Ibudilast, serves a critical role as an internal standard in bioanalytical methods for the precise quantification of Ibudilast in various biological matrices. This guide will detail the rationale for its use, present typical quantitative data from analytical method validation, outline a representative experimental protocol, and visualize the relevant biological pathways of Ibudilast and the analytical workflow.

Core Application: Internal Standard in Bioanalytical Assays

Ibudilast-d7 is predominantly used as an internal standard (IS) in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The purpose of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to detection. By adding a known amount of Ibudilast-d7 to all samples, calibration standards, and quality controls, any loss of the analyte (Ibudilast) during extraction or fluctuations in instrument response can be normalized. As a stable isotope-labeled internal standard (SIL-IS), Ibudilast-d7 is the gold standard for this application due to its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout the entire analytical procedure.

Quantitative Data from a Representative Bioanalytical Method

The following tables summarize typical validation parameters for a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Ibudilast in a biological matrix (e.g., plasma). While a specific validation report for a method using Ibudilast-d7 was not publicly available, the data presented here is based on a published method for Ibudilast and is representative of the performance characteristics expected when using a deuterated internal standard.[1]

Table 1: Linearity of the Calibration Curve

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

| 20 | 19.8 | 99.0 |

| 50 | 51.2 | 102.4 |

| 100 | 98.5 | 98.5 |

| 200 | 205.4 | 102.7 |

| 500 | 492.1 | 98.4 |

| 1000 | 1015.0 | 101.5 |

| 2000 | 1988.0 | 99.4 |

The calibration curve for Ibudilast was linear over the concentration range of 20-2000 ng/mL.[1]

Table 2: Intra- and Inter-Day Precision and Accuracy

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (Intra-Day) | Precision (CV, %) (Intra-Day) | Accuracy (%) (Intra-Day) | Mean Measured Concentration (ng/mL) ± SD (Inter-Day) | Precision (CV, %) (Inter-Day) | Accuracy (%) (Inter-Day) |

| 20 (LLOQ) | 19.5 ± 1.8 | 9.2 | 97.5 | 20.8 ± 2.1 | 10.1 | 104.0 |

| 40 (Low QC) | 41.2 ± 3.5 | 8.5 | 103.0 | 39.5 ± 3.8 | 9.6 | 98.8 |

| 400 (Medium QC) | 395.6 ± 29.7 | 7.5 | 98.9 | 408.3 ± 35.1 | 8.6 | 102.1 |

| 1600 (High QC) | 1632.0 ± 114.2 | 7.0 | 102.0 | 1588.0 ± 131.8 | 8.3 | 99.3 |

The intra- and inter-day precision (expressed as the coefficient of variation, CV) were both less than 15%, and the accuracy was within the range of 90.78% to 105.60%.[1] The lower limit of quantitation (LLOQ) was determined to be 20 ng/mL.[1]

Table 3: Recovery and Matrix Effect

| Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 88.5 | 95.2 |

| Medium QC | 91.2 | 97.8 |

| High QC | 89.8 | 96.5 |

The extraction recovery and matrix effect are expected to be consistent and within acceptable limits when using a stable isotope-labeled internal standard like Ibudilast-d7.

Experimental Protocol: Quantification of Ibudilast in Plasma

This section outlines a typical experimental protocol for the quantification of Ibudilast in plasma samples using Ibudilast-d7 as an internal standard, based on established LC-MS methodologies.[1]

3.1. Materials and Reagents

-

Ibudilast reference standard

-

Ibudilast-d7 internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma (from the same species as the study samples)

3.2. Preparation of Stock and Working Solutions

-

Prepare a stock solution of Ibudilast (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Prepare a stock solution of Ibudilast-d7 (e.g., 1 mg/mL) in the same solvent.

-

Prepare a series of working standard solutions of Ibudilast by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards.

-

Prepare a working solution of Ibudilast-d7 (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile:water (1:1, v/v).

3.3. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, calibration standard, or quality control, add 20 µL of the Ibudilast-d7 working solution (internal standard).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[1]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Ibudilast transition: m/z 231.1 → 188.1 (example)

-

Ibudilast-d7 transition: m/z 238.1 → 195.1 (example)

-

3.5. Data Analysis

-

Quantification is based on the ratio of the peak area of Ibudilast to the peak area of Ibudilast-d7.

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

The concentration of Ibudilast in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

4.1. Ibudilast Signaling Pathway

The therapeutic effects of Ibudilast are attributed to its multifaceted mechanism of action, primarily targeting pathways involved in inflammation and neuroprotection.

Caption: Ibudilast's multi-target mechanism of action.

4.2. Experimental Workflow for Ibudilast Quantification

The following diagram illustrates a standard workflow for the quantitative analysis of Ibudilast in biological samples using Ibudilast-d7 as an internal standard.

Caption: Bioanalytical workflow for Ibudilast quantification.

References

In-Depth Technical Guide to Ibudilast-d7 (AV-411-d7, KC-404-d7)

This technical guide provides a comprehensive overview of Ibudilast-d7, a deuterated analog of Ibudilast, intended for researchers, scientists, and drug development professionals. This document covers its synonyms, chemical properties, mechanism of action, and its application as an internal standard in bioanalytical methods.

Synonyms and Chemical Identifiers

Ibudilast-d7 is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. The primary synonyms and identifiers are listed below:

-

Systematic Name: 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4

-

Common Synonyms: AV-411-d7, KC-404-d7[1]

-

Parent Compound: Ibudilast (also known as AV-411, KC-404, MN-166, Ketas)[2]

-

CAS Number: 2713301-45-0[1]

-

Molecular Formula: C₁₄H₁₁D₇N₂O[1]

Quantitative Data

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor. The following table summarizes key quantitative data for the parent compound, Ibudilast, which is essential for understanding the biological context in which Ibudilast-d7 is utilized as an internal standard.

| Parameter | Value | Description | Reference |

| Molecular Weight (Ibudilast-d7) | 237.4 g/mol | Molecular weight of the deuterated analog. | [1] |

| Isotopic Purity (Ibudilast-d7) | ≥99% deuterated forms (d1-d7) | The percentage of deuterated forms in the compound. | [1] |

| IC₅₀ vs. PDE4A | 54 nM | Half-maximal inhibitory concentration against phosphodiesterase 4A. | [1] |

| IC₅₀ vs. PDE4B | 65 nM | Half-maximal inhibitory concentration against phosphodiesterase 4B. | [1] |

| IC₅₀ vs. PDE4C | 239 nM | Half-maximal inhibitory concentration against phosphodiesterase 4C. | [1] |

| IC₅₀ vs. PDE4D | 166 nM | Half-maximal inhibitory concentration against phosphodiesterase 4D. | [1] |

| IC₅₀ vs. PDE3A | 1,600 nM | Half-maximal inhibitory concentration against phosphodiesterase 3A. | [1] |

| IC₅₀ vs. PDE3B | 2,700 nM | Half-maximal inhibitory concentration against phosphodiesterase 3B. | [1] |

| IC₅₀ vs. PDE5A | 3,510 nM | Half-maximal inhibitory concentration against phosphodiesterase 5A. | [1] |

| IC₅₀ vs. other PDEs (1, 7A, 7B, 9A) | ≥10,000 nM | Half-maximal inhibitory concentration against other phosphodiesterases. | [1] |

| Biological Half-Life (Ibudilast) | ~19 hours | The time it takes for the concentration of Ibudilast in the body to be reduced by half. |

Experimental Protocols

Ibudilast-d7 is primarily used as an internal standard for the quantification of Ibudilast in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Ibudilast in plasma, adapted from a published method for the non-deuterated compound.[3][4]

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Ibudilast-d7 internal standard solution (concentration to be optimized based on the expected range of Ibudilast concentrations).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[3][4]

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ibudilast: m/z 231.1 → 188.1 (quantifier), m/z 231.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast is [M+H]⁺, with a molecular weight of 230.31 g/mol ).

-

Ibudilast-d7: m/z 238.1 → 195.1 (quantifier), m/z 238.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast-d7 is [M+H]⁺, with a molecular weight of 237.35 g/mol ).

-

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways and Mechanism of Action

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase inhibitor and an anti-inflammatory agent.

Phosphodiesterase Inhibition Pathway

Ibudilast non-selectively inhibits several phosphodiesterase (PDE) enzymes, particularly PDE3, PDE4, PDE10, and PDE11. This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels and activating downstream signaling.

Anti-Inflammatory and Neuroprotective Pathways

Beyond PDE inhibition, Ibudilast exhibits anti-inflammatory and neuroprotective properties by modulating glial cell activation and inhibiting key inflammatory mediators such as macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4).

Caption: Ibudilast reduces neuroinflammation by inhibiting MIF, TLR4, and glial cell activation.

References

A Technical Guide to Ibudilast-d7: Sourcing and Application for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ibudilast-d7, a deuterated internal standard crucial for the accurate quantification of Ibudilast in various experimental settings. This document outlines key suppliers, purchasing options, and the underlying scientific principles of Ibudilast's mechanism of action.

Ibudilast-d7: Supplier and Purchasing Overview

Ibudilast-d7 is a stable isotope-labeled version of Ibudilast, designed for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its seven deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the unlabeled parent compound. Several reputable suppliers offer Ibudilast-d7 for research purposes. Below is a comparative summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Intended Use |

| Cayman Chemical | Ibudilast-d7 | 2713301-45-0 | ≥99% deuterated forms (d1-d7) | 1 mg, 5 mg, 10 mg | Internal standard for the quantification of ibudilast by GC- or LC-MS.[1] |

| MedchemExpress | Ibudilast-d7 | 2713301-45-0 | Not specified | 1mg, 5mg, 10mg, 50mg, 100mg | Deuterium labeled Ibudilast for research.[2][3] |

Note: Availability and pricing are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols: A Generalized Workflow for Ibudilast Quantification using LC-MS

While specific protocols should be optimized for individual experimental conditions, the following outlines a generalized workflow for the quantification of Ibudilast in a biological matrix using Ibudilast-d7 as an internal standard.

The Multifaceted Mechanism of Action of Ibudilast

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with a broad range of anti-inflammatory and neuroprotective effects.[4][5][6] Its mechanism of action is complex and involves multiple signaling pathways.

Ibudilast's primary action is the inhibition of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[5] By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their intracellular accumulation.[5] This increase in cyclic nucleotides activates downstream signaling cascades, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn modulate the transcription of various genes.

A key consequence of increased cAMP is the suppression of pro-inflammatory mediators. Ibudilast has been shown to inhibit the activation of glial cells (microglia and astrocytes), reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] Concurrently, it can upregulate the anti-inflammatory cytokine IL-10.[8]

Beyond PDE inhibition, Ibudilast also interacts with other key inflammatory and neurotrophic pathways. It is known to inhibit macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further dampening the inflammatory response.[4][5] Additionally, Ibudilast promotes the production of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF), brain-derived neurotrophic factor (BDNF), and nerve growth factor (NGF), which support neuronal survival and function.[4][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Ibudilast | MS Trust [mstrust.org.uk]

- 7. What is Ibudilast used for? [synapse.patsnap.com]

- 8. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Purity of Ibudilast-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ibudilast-d7, a deuterated analog of Ibudilast. Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological disorders. The use of a deuterated internal standard like Ibudilast-d7 is critical for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This guide details the specifications of isotopic purity, the analytical methods for its determination, and the relevant biological pathways of the parent compound.

Data Presentation: Isotopic Purity Specifications

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. For Ibudilast-d7, the target is the incorporation of seven deuterium atoms. However, the synthesis process inevitably results in a distribution of isotopologues with varying numbers of deuterium atoms. The typical specification for Ibudilast-d7 is a minimum of 99% total deuterated forms (d1-d7).

Below is a representative table summarizing the expected isotopic distribution for a batch of Ibudilast-d7 meeting this specification. The data is illustrative and may vary between different batches and suppliers.

| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |

| d0 (unlabeled) | 0 | < 1.0 |

| d1 | 1 | ≤ 0.1 |

| d2 | 2 | ≤ 0.1 |

| d3 | 3 | ≤ 0.2 |

| d4 | 4 | ≤ 0.5 |

| d5 | 5 | ≤ 1.0 |

| d6 | 6 | ≤ 5.0 |

| d7 | 7 | ≥ 93.0 |

| Total Deuterated | 1-7 | ≥ 99.0 |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like Ibudilast-d7 relies on two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative NMR (qNMR) Spectroscopy for Isotopic Purity

qNMR is a powerful technique for determining the isotopic purity by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated reference standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the Ibudilast-d7 test sample and a similar amount of a certified Ibudilast reference standard.

-

Dissolve each in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for both the Ibudilast-d7 sample and the Ibudilast reference standard using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully phase and baseline correct the spectra.

-

Integrate a well-resolved proton signal that is absent or significantly reduced in the Ibudilast-d7 spectrum due to deuteration. For Ibudilast-d7, this would typically be the methyl protons of the isobutyl group.

-

Calculate the percentage of the remaining non-deuterated species by comparing the integral of the selected proton signal in the Ibudilast-d7 sample to the integral of the same signal in the Ibudilast reference standard, relative to the internal standard.

-

The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Distribution

LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is employed to determine the distribution of different isotopologues (d0 to d7).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Ibudilast-d7 in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of around 1 µg/mL with the initial mobile phase.

-

-

LC-MS System and Conditions:

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute Ibudilast, for example, starting at 30% B and increasing to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-300).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Ibudilast (d0 to d7).

-

The theoretical m/z values are:

-

Ibudilast (d0): C14H19N2O⁺ = 231.1492

-

Ibudilast-d7 (d7): C14H12D7N2O⁺ = 238.1929

-

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.

-

Mandatory Visualizations

Signaling Pathways of Ibudilast

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs) and modulating inflammatory pathways.

Ibudilast-d7: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Ibudilast-d7, the deuterated internal standard for the non-selective phosphodiesterase (PDE) inhibitor, Ibudilast. Intended for researchers, scientists, and drug development professionals, this document details the chemical properties, mechanism of action of the parent compound, and relevant experimental protocols.

Core Data Summary

Ibudilast-d7 is a crucial tool for the accurate quantification of Ibudilast in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2713301-45-0 | [1] |

| Molecular Formula | C₁₄H₁₁D₇N₂O | [1] |

| Molecular Weight | 237.35 | |

| Purity | ≥98% | |

| Synonyms | 2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d7 | |

| Intended Use | Internal standard for quantification of Ibudilast by GC- or LC-MS | [1] |

Mechanism of Action of Ibudilast

Ibudilast, the non-deuterated parent compound, exhibits a multi-faceted mechanism of action, primarily centered on its anti-inflammatory and neuroprotective properties.[2] Its principal activities include the inhibition of phosphodiesterases (PDEs), modulation of glial cell activation, and antagonism of Toll-like receptor 4 (TLR4).[3]

Phosphodiesterase Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides modulates various downstream signaling pathways.

| PDE Isoform | IC₅₀ (nM) | Reference |

| PDE3 | 1,600 - 2,700 | [1] |

| PDE4A | 54 | [1] |

| PDE4B | 65 | [1] |

| PDE4C | 239 | [1] |

| PDE4D | 166 | [1] |

| PDE5 | 3,510 | [1] |

| PDE10 | - | |

| PDE11 | - |

Anti-Inflammatory and Neuroprotective Effects

Ibudilast has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enhance the production of anti-inflammatory cytokines.[4] It also attenuates the activation of microglia, the primary immune cells of the central nervous system.[5] Furthermore, Ibudilast acts as an antagonist of TLR4, a key receptor in the innate immune response, thereby inhibiting downstream inflammatory signaling cascades.[3]

| Cellular Effect | IC₅₀ or Effective Concentration | Model System | Reference |

| Inhibition of LPS-induced TNF-α production | 6.2 µM | Human whole blood | [6] |

| Inhibition of fMLP-induced Leukotriene B4 production | 2.5 µM | Human whole blood | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the quantification and characterization of Ibudilast.

Quantification of Ibudilast in Plasma using Ibudilast-d7 by LC-MS/MS

This protocol outlines a method for the sensitive and selective determination of Ibudilast in plasma.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of Ibudilast-d7 internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: Develop a suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ibudilast: Monitor the transition of the parent ion to a specific product ion (to be determined by direct infusion).

-

Ibudilast-d7: Monitor the corresponding transition for the deuterated internal standard.

-

-

Optimize cone voltage and collision energy for maximal signal intensity.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Ibudilast on PDE enzymes.

1. Reagents:

-

Purified recombinant human PDE enzyme (e.g., PDE4B).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and a reducing agent).

-

Substrate: cAMP or cGMP.

-

Ibudilast stock solution (in DMSO).

-

Detection reagents (e.g., a kit utilizing fluorescence polarization or similar technology).

2. Procedure:

-

Prepare serial dilutions of Ibudilast in assay buffer.

-

In a microplate, add the PDE enzyme to each well.

-

Add the Ibudilast dilutions to the respective wells.

-

Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

Calculate the percent inhibition for each Ibudilast concentration and determine the IC₅₀ value.

Measurement of TNF-α Release from LPS-Stimulated Microglia

This protocol details an in vitro assay to assess the anti-inflammatory effect of Ibudilast.

1. Cell Culture:

-

Culture a microglial cell line (e.g., BV-2) in appropriate media and conditions.

-

Plate the cells in a multi-well plate and allow them to adhere.

2. Treatment:

-

Pre-treat the cells with various concentrations of Ibudilast for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for a specified time (e.g., 24 hours).

3. TNF-α Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α according to the manufacturer's protocol.

-

Briefly, coat a microplate with a capture antibody for TNF-α.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance using a plate reader.

-

Quantify the concentration of TNF-α in the samples by comparing to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to Ibudilast's mechanism of action and analysis.

Ibudilast inhibits PDE, increasing cAMP/cGMP levels.

Ibudilast antagonizes the TLR4 signaling pathway.

Workflow for Ibudilast quantification in plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The Core Principles of Ibudilast-d7 Utilization in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Ibudilast-d7 in mass spectrometry. Ibudilast-d7, a deuterated analog of Ibudilast, serves as an invaluable tool in quantitative bioanalysis, primarily as an internal standard. Its use significantly enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ibudilast in various biological matrices.

The Role of Ibudilast-d7 as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. The use of a stable isotope-labeled internal standard (SIL-IS) like Ibudilast-d7 is considered the gold standard in bioanalysis.

The primary function of Ibudilast-d7 is to compensate for variations that can occur during sample preparation and analysis. These variations may include:

-

Sample Extraction In-Consistencies: Loss of analyte during extraction procedures.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.

-

Instrumental Variability: Fluctuations in the LC-MS/MS system's performance over time.

By adding a fixed amount of Ibudilast-d7 to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification. Because Ibudilast and Ibudilast-d7 are chemically almost identical, they co-elute chromatographically and experience similar ionization efficiency and fragmentation. Consequently, any variation affecting the analyte will similarly affect the internal standard, leading to a consistent and accurate analyte-to-IS ratio.

Experimental Workflow for Ibudilast Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Ibudilast in a biological matrix, such as plasma, using Ibudilast-d7 as an internal standard.

A typical bioanalytical workflow for Ibudilast quantification.

Detailed Experimental Protocol

This section outlines a representative LC-MS/MS method for the determination of Ibudilast in plasma, adapted from published methodologies and optimized for the use of Ibudilast-d7 as an internal standard.

Sample Preparation

-

Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Ibudilast-d7 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of Ibudilast and Ibudilast-d7.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 900 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Ibudilast | Precursor Ion (m/z): 231.2, Product Ion (m/z): 188.1 |

| Ibudilast-d7 | Precursor Ion (m/z): 238.2, Product Ion (m/z): 195.1 |

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Quantitative Data Summary

The following table presents a summary of typical quantitative performance parameters for an LC-MS/MS method for Ibudilast, based on a published study.[1] While this study used a different internal standard, the performance characteristics are representative of what can be achieved with a validated method using Ibudilast-d7.

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Mean Absolute Recovery | ~101.7% |

Signaling Pathways of Ibudilast

Ibudilast is known to exert its pharmacological effects through multiple mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and a Toll-like receptor 4 (TLR4) antagonist. Understanding these pathways is crucial for researchers in drug development.

Phosphodiesterase 4 (PDE4) Signaling Pathway

Ibudilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Ibudilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, resulting in anti-inflammatory and neuroprotective effects.

Ibudilast's inhibition of the PDE4 signaling pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Ibudilast also acts as an antagonist of TLR4, a key receptor in the innate immune system. By blocking TLR4 signaling, Ibudilast can reduce the production of pro-inflammatory cytokines, which is particularly relevant in neuroinflammatory conditions.

Ibudilast's antagonism of the TLR4 signaling pathway.

Conclusion

The use of Ibudilast-d7 as an internal standard is a cornerstone of robust and reliable quantitative analysis of Ibudilast in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the unlabeled analyte ensures accurate correction for experimental variability, leading to high-quality pharmacokinetic and other bioanalytical data. This guide provides the fundamental principles, a detailed experimental framework, and an overview of the relevant biological pathways to aid researchers in the successful application of Ibudilast-d7 in their mass spectrometry-based studies.

References

An In-depth Technical Guide to the Physical Properties of Ibudilast and Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical properties of Ibudilast and its deuterated analog, Ibudilast-d7. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the primary signaling pathway associated with Ibudilast's mechanism of action.

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2] It is primarily used in the treatment of asthma and post-stroke complications.[3] The deuterated form, Ibudilast-d7, serves as an internal standard for the quantification of Ibudilast in biological samples using mass spectrometry. Understanding the distinct physical properties of these two compounds is crucial for their accurate handling, formulation, and analysis in a research and development setting.

Comparative Physical Properties

The following tables summarize the known physical properties of Ibudilast and Ibudilast-d7.

Table 1: General Physical Properties

| Property | Ibudilast | Ibudilast-d7 |

| Chemical Formula | C₁₄H₁₈N₂O[4] | C₁₄H₁₁D₇N₂O |

| Molecular Weight | 230.31 g/mol | 237.35 g/mol |

| Appearance | White to off-white crystalline solid[4] | Solid |

| Melting Point | 53-54 °C | Not available |

Table 2: Solubility Data

| Solvent | Ibudilast Solubility | Ibudilast-d7 Solubility |

| Ethanol | ~25 mg/mL[4] | Not available |

| DMSO | ~16 mg/mL[4] | Not available |

| Dimethylformamide (DMF) | ~20 mg/mL[4] | Not available |

| Chloroform | Not available | Soluble |

| Methanol | Not available | Soluble |

| Aqueous Buffer (Ethanol:PBS 1:11, pH 7.2) | ~0.08 mg/mL[4] | Not available |

Experimental Protocols

The following sections describe the general methodologies for determining the key physical properties outlined above.

Melting Point Determination

Methodology: The melting point of a pharmaceutical solid is typically determined using the capillary melting point method or by Differential Scanning Calorimetry (DSC).

-

Capillary Method: A small, finely powdered sample is packed into a capillary tube. The tube is then placed in a calibrated heating apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range. For high accuracy, a slow heating rate (e.g., 1-2 °C/minute) is employed near the expected melting point.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable peak in the DSC thermogram. The peak of this curve corresponds to the melting point.

Solubility Determination

Methodology: The equilibrium solubility of a compound is commonly determined using the shake-flask method.

-

Shake-Flask Method: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then sealed and agitated (e.g., in an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary studies. After agitation, the suspension is allowed to settle, and the supernatant is carefully removed and filtered to separate the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Mechanism of Action

Ibudilast primarily functions as an inhibitor of phosphodiesterases (PDEs), with a notable effect on PDE4. By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which mediates a variety of downstream effects, including the reduction of inflammatory cytokine production and smooth muscle relaxation.

Caption: Ibudilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.

Conclusion

This technical guide provides a detailed overview of the physical properties of Ibudilast and its deuterated analog, Ibudilast-d7. While comprehensive data is available for Ibudilast, further experimental characterization of Ibudilast-d7, particularly its melting point, would be beneficial for the scientific community. The provided methodologies and signaling pathway information serve as a valuable resource for researchers and professionals engaged in the development and analysis of these compounds.

References

Methodological & Application

Application Note: Development of a High-Throughput LC-MS/MS Method for the Quantification of Ibudilast in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibudilast in human plasma. The protocol utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Ibudilast and its stable isotope-labeled internal standard, Ibudilast-d7, are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Ibudilast concentrations in a biological matrix.

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties. It is approved in Japan and Korea for the treatment of bronchial asthma and post-stroke complications. Its potential therapeutic applications are being explored for a variety of neurodegenerative and inflammatory conditions, including multiple sclerosis and amyotrophic lateral sclerosis.[1] Robust and reliable bioanalytical methods are crucial for advancing the clinical development of Ibudilast by enabling accurate pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for quantifying small molecules like Ibudilast in complex biological matrices.

Experimental

Materials and Reagents

-

Ibudilast reference standard

-

Ibudilast-d7 internal standard (IS)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

LC-MS/MS Instrumentation and Conditions

A standard liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are representative conditions and require optimization on the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 3.5 µm (e.g., Agilent ZORBAX SB-C18) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Compound | Precursor Ion (m/z) |

| Ibudilast | 231.2 |

| Ibudilast-d7 | 238.2 |

*Note: Product ions and collision energies are predicted based on the chemical structures and common fragmentation patterns. These parameters MUST be optimized experimentally on the user's instrument for maximal sensitivity and specificity.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibudilast and Ibudilast-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ibudilast stock solution in 50:50 acetonitrile/water to create working standards for spiking into plasma to form the calibration curve (e.g., 1-2000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Ibudilast-d7 in acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Ibudilast-d7 IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.

-

Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Method Validation (Summary)

This method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its suitability for the intended application. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Ibudilast and Ibudilast-d7 in blank plasma from multiple sources.

-

Linearity and Range: The calibration curve should demonstrate a linear response over the desired concentration range (e.g., 1-2000 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Extraction recovery of Ibudilast from the plasma matrix.

-

Stability: Stability of Ibudilast in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Results and Discussion

This method provides a simple and rapid procedure for the quantification of Ibudilast in human plasma. The protein precipitation sample preparation is high-throughput and cost-effective. The use of a stable isotope-labeled internal standard, Ibudilast-d7, ensures high accuracy and precision by compensating for variability in sample preparation and potential matrix effects. The chromatographic conditions are designed to provide good peak shape and separation from endogenous plasma components.

Visualizations

Ibudilast Mechanism of Action

Ibudilast exerts its anti-inflammatory and neuroprotective effects through multiple signaling pathways. A primary mechanism is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE4, which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and an increase in anti-inflammatory cytokines (e.g., IL-10). Ibudilast also inhibits Toll-like receptor 4 (TLR4) signaling and macrophage migration inhibitory factor (MIF), further contributing to its anti-inflammatory profile.[2][3][4]

Caption: Simplified signaling pathway of Ibudilast's anti-inflammatory action.

Experimental Workflow

The analytical process involves sample preparation by protein precipitation, followed by LC-MS/MS analysis.

References

- 1. Ibudilast | MS Trust [mstrust.org.uk]

- 2. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ibudilast-d7 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1][2] It is approved in Japan for the treatment of bronchial asthma and post-stroke complications and is under investigation for various neurological conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][3][4] Accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS assays to ensure accuracy and precision.[5][6] A SIL-IS, such as Ibudilast-d7, has nearly identical chemical and physical properties to the analyte of interest, Ibudilast.[7] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in the analytical process.[5][7][8]

These application notes provide a comprehensive protocol for the use of Ibudilast-d7 as an internal standard for the quantification of Ibudilast in human plasma using LC-MS/MS.

Principle of Using Ibudilast-d7 as an Internal Standard

An internal standard is a compound with a known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing. Ibudilast-d7, a deuterated analog of Ibudilast, is an ideal internal standard because it shares the same core chemical structure but has a different mass due to the replacement of seven hydrogen atoms with deuterium.

The key advantages of using Ibudilast-d7 include:

-

Similar Extraction Recovery: It mimics the extraction behavior of Ibudilast from the biological matrix.[8]

-

Co-elution with Analyte: It has a nearly identical chromatographic retention time to Ibudilast, which helps to compensate for matrix effects.[8]

-

Correction for Ionization Variability: It experiences similar ionization efficiency and suppression or enhancement in the mass spectrometer source as Ibudilast.[6][9]

By measuring the peak area ratio of the analyte to the internal standard, variability introduced during the analytical workflow can be normalized, leading to highly accurate and precise quantification.[7]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Ibudilast in human plasma using Ibudilast-d7 as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting Factor | 1/x² |

| Number of Calibrators | 8 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| Low QC | 3 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |

| High QC | 800 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |

| Low QC | 3 | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |

| High QC | 800 | 0.93 - 1.07 | 0.97 - 1.03 | 88 - 98 |

IS: Internal Standard

Experimental Protocols

Materials and Reagents

-

Ibudilast reference standard (≥98% purity)

-

Ibudilast-d7 internal standard (≥98% purity, isotopic purity ≥99%)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Type I, ultrapure)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Ibudilast Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ibudilast reference standard and dissolve in methanol to a final volume of 10 mL.

-

Ibudilast-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Ibudilast-d7 and dissolve in methanol to a final volume of 1 mL.

-

Ibudilast Working Solutions: Prepare serial dilutions of the Ibudilast stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

-

Ibudilast-d7 Working Solution (100 ng/mL): Dilute the Ibudilast-d7 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of blank human plasma into each tube (for standards and QCs) or 50 µL of study sample.

-

Spike 5 µL of the appropriate Ibudilast working solution into the tubes for calibration standards and QCs. For blank samples, add 5 µL of 50:50 methanol:water.

-

Add 20 µL of the Ibudilast-d7 working solution (100 ng/mL) to all tubes except for the double blank (matrix blank).

-

Vortex mix all tubes for 10 seconds.

-

Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

-

Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min (20% B), 0.5-2.5 min (20-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-20% B), 3.1-4.0 min (20% B) |

Table 5: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Ibudilast) | m/z 231.1 → 175.1 |

| MRM Transition (Ibudilast-d7) | m/z 238.1 → 182.1 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

Note: Mass spectrometry parameters may require optimization for different instrument models.

Diagrams

Caption: Experimental workflow for sample preparation and analysis.

Caption: Role of Ibudilast-d7 in achieving accurate quantification.

Caption: Simplified signaling pathways of Ibudilast.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 4. mssociety.org.uk [mssociety.org.uk]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. texilajournal.com [texilajournal.com]

Application Notes and Protocols: Preparation of Ibudilast-d7 Solution for Quantitative Analysis of Ibudilast in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is under investigation for various neurological conditions. Accurate quantification of Ibudilast in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Ibudilast-d7, is best practice for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

This document provides a detailed protocol for the preparation of Ibudilast-d7 solutions and their application in the quantification of Ibudilast in human plasma samples.

Mechanism of Action of Ibudilast

Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, with a notable inhibitory effect on PDE4. By inhibiting PDEs, Ibudilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of various downstream signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, Ibudilast has been shown to inhibit macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory and neuroprotective properties.

Experimental Protocols

Materials and Reagents

-

Ibudilast-d7 (≥98% purity)

-

Ibudilast (analytical standard, ≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

DMSO (optional, for stock solution)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

-

Microcentrifuge tubes

-

Calibrated pipettes and tips

Preparation of Ibudilast-d7 Internal Standard Solutions

1. Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Ibudilast-d7 powder.

-

Dissolve the powder in 1 mL of methanol (or DMSO) in a clean, amber glass vial.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C. This solution should be stable for several months.

2. Working Solution (100 ng/mL):

-

Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare an intermediate solution of 10 µg/mL.

-

Further dilute the 10 µg/mL intermediate solution with 50:50 (v/v) methanol:water to obtain a final working solution concentration of 100 ng/mL.

-

The working solution should be prepared fresh daily or stored at 2-8°C for a limited period (stability should be verified).

Plasma Sample Preparation Workflow

The following workflow describes a protein precipitation method for the extraction of Ibudilast from human plasma samples.

Data Presentation

The following tables present typical data for a validated bioanalytical method for Ibudilast in human plasma using Ibudilast-d7 as an internal standard. The calibration range for Ibudilast is typically 1-100 ng/mL.[1]

Table 1: Calibration Curve for Ibudilast in Human Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 (LLOQ) | 0.98 | 98.0 |

| 2.5 | 2.55 | 102.0 |

| 10.0 | 10.1 | 101.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.0 | 102.0 |

| 80.0 | 79.2 | 99.0 |

| 100.0 (ULOQ) | 101.5 | 101.5 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Precision and Accuracy of the Method

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 1.0 | 4.5 | 102.3 | 5.1 | 101.5 |

| Low QC | 3.0 | 3.8 | 98.7 | 4.2 | 99.2 |

| Mid QC | 40.0 | 2.5 | 101.2 | 3.1 | 100.8 |

| High QC | 75.0 | 2.1 | 99.5 | 2.8 | 99.8 |

%CV: Percent Coefficient of Variation

Table 3: Stability of Ibudilast in Human Plasma

| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | Low QC (3.0) | 98.5 |

| High QC (75.0) | 101.2 | |

| Bench-Top (4 hours at RT) | Low QC (3.0) | 99.1 |

| High QC (75.0) | 100.5 | |

| Long-Term (-80°C for 30 days) | Low QC (3.0) | 97.8 |

| High QC (75.0) | 99.3 |

RT: Room Temperature

Conclusion

This application note provides a comprehensive protocol for the preparation of Ibudilast-d7 internal standard solutions and their use in a validated bioanalytical method for the quantification of Ibudilast in human plasma. The use of a deuterated internal standard is crucial for achieving reliable and reproducible results in pharmacokinetic studies. The provided workflow and data tables serve as a guide for researchers in developing and validating their own LC-MS/MS methods for Ibudilast analysis.

References

Application Notes and Protocols for the Quantification of Ibudilast in Human Plasma using Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan and other Asian countries for the treatment of asthma and post-stroke complications. Its potential therapeutic applications are being explored for a range of neurodegenerative and chronic inflammatory diseases. Accurate and precise quantification of Ibudilast in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a detailed protocol for the quantification of Ibudilast in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ibudilast-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Mechanism of Action of Ibudilast

Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by inhibiting phosphodiesterases (PDEs) and antagonizing Toll-like receptor 4 (TLR4).

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a notable inhibitory activity against PDE4.[1] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Ibudilast increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a reduction of inflammatory responses and smooth muscle relaxation.

Caption: Ibudilast's PDE4 Inhibition Pathway.

Toll-like Receptor 4 (TLR4) Antagonism

Ibudilast also functions as an antagonist of Toll-like receptor 4 (TLR4).[2] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Activation of TLR4 triggers downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. By antagonizing TLR4, Ibudilast can suppress neuroinflammation.

References

- 1. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Study Sample Preparation of Ibudilast using Ibudilast-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological conditions. Accurate determination of Ibudilast concentrations in biological matrices is crucial for pharmacokinetic (PK) studies. This document provides detailed application notes and protocols for the preparation of plasma and serum samples for the quantification of Ibudilast using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Ibudilast-d7 serving as the internal standard (IS).[1][2][3]

Ibudilast-d7 is a deuterated analog of Ibudilast and is an ideal internal standard for LC-MS/MS analysis as it co-elutes with the analyte of interest and compensates for variability in sample preparation and instrument response.[2][3]

Pharmacokinetic Properties of Ibudilast

A summary of key pharmacokinetic parameters of Ibudilast in humans is presented in the table below.

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 32 ng/mL (after a single 30 mg dose) | |

| Time to Peak Concentration (Tmax) | 5 hours (median) | [4] |

| Elimination Half-life (t1/2) | 19 hours | [5][6] |

| Protein Binding | ≥ 95% | |

| Primary Metabolite | 6,7-dihydrodiol-ibudilast | [5][6] |

Experimental Protocols

This section details two common and effective methods for the extraction of Ibudilast from biological matrices: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This method is rapid, simple, and suitable for high-throughput sample processing. It involves the addition of a water-miscible organic solvent, typically acetonitrile, to precipitate plasma proteins.

Materials:

-

Blank plasma/serum

-

Ibudilast and Ibudilast-d7 stock solutions

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

LC-MS vials

Procedure:

-

Sample Spiking: To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add 10 µL of Ibudilast-d7 internal standard working solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control (QC) samples, add the appropriate volume of Ibudilast working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the sample and remove the organic solvent.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.

Materials:

-

Blank plasma/serum

-

Ibudilast and Ibudilast-d7 stock solutions

-

Methyl Tert-Butyl Ether (MTBE), HPLC grade

-

Microcentrifuge tubes (1.5 mL) or glass test tubes

-

Calibrated pipettes and tips

-

Microcentrifuge or benchtop centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS vials

Procedure:

-

Sample Spiking: To a 200 µL aliquot of serum/plasma sample in a suitable tube, add 20 µL of Ibudilast-d7 internal standard working solution. For calibration standards and QCs, add the appropriate volume of Ibudilast working solution.

-

Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

-

Extraction: Vortex the mixture for 5 minutes to facilitate the extraction of Ibudilast and Ibudilast-d7 into the organic phase.

-

Phase Separation: Centrifuge the tubes at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.

LC-MS/MS Method for Ibudilast Quantification

The following are suggested starting conditions for the LC-MS/MS analysis of Ibudilast and Ibudilast-d7. Method optimization is recommended for specific instrumentation.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0-0.5 min | 20% B |

| 0.5-2.5 min | 20% to 95% B |

| 2.5-3.5 min | 95% B |

| 3.5-3.6 min | 95% to 20% B |

| 3.6-5.0 min | 20% B |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transitions (m/z) | |

| Ibudilast | 231.1 -> 175.1 (Quantifier), 231.1 -> 147.1 (Qualifier) |

| Ibudilast-d7 | 238.1 -> 182.1 (Quantifier) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for the specific instrument |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. The validation should include the following parameters:

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of Ibudilast and Ibudilast-d7 in blank matrix from at least 6 different sources. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤ 20%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction procedure. | Determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels. Recovery should be consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |

Visualizations

Caption: Workflow for Protein Precipitation (PPT) of Ibudilast.

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Ibudilast.

References